N-(1-cyanocycloheptyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide
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Overview
Description
N-(1-cyanocycloheptyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide: is a complex organic compound featuring a cyanocycloheptyl group, a pyrazole ring, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocycloheptyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide typically involves multiple steps:
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Formation of the Cyanocycloheptyl Intermediate
Starting Material: Cycloheptanone
Reagents: Sodium cyanide (NaCN), ammonium chloride (NH4Cl)
Conditions: The reaction is carried out in an aqueous medium under reflux conditions to form 1-cyanocycloheptanol, which is then dehydrated to yield 1-cyanocycloheptene.
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Synthesis of the Pyrazole Derivative
Starting Material: 4-methyl-1H-pyrazole
Reagents: Formaldehyde, hydrogen chloride (HCl)
Conditions: The pyrazole is reacted with formaldehyde in the presence of HCl to form the corresponding pyrazolylmethyl chloride.
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Formation of the Pyrrolidine Derivative
Starting Material: Pyrrolidine
Reagents: Acetic anhydride, sodium acetate
Conditions: Pyrrolidine is acetylated using acetic anhydride and sodium acetate to form N-acetylpyrrolidine.
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Final Coupling Reaction
Reagents: The cyanocycloheptyl intermediate, pyrazolylmethyl chloride, and N-acetylpyrrolidine
Conditions: The final coupling reaction is typically carried out in an organic solvent such as dichloromethane (DCM) under basic conditions (e.g., triethylamine) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the pyrazole ring can lead to the formation of pyrazole-4-carboxylic acid derivatives.
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Reduction
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Conditions: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF).
Products: Reduction of the nitrile group to form primary amines.
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Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols)
Conditions: Typically carried out in organic solvents under mild conditions.
Products: Substitution reactions on the pyrazole ring can yield various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions due to its nitrogen-containing heterocycles.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes due to its structural similarity to natural substrates.
Receptor Binding: It can be studied for its potential to bind to various biological receptors, influencing signal transduction pathways.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Antimicrobial Activity: Preliminary studies may explore its efficacy against various microbial strains.
Industry
Material Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(1-cyanocycloheptyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting their activity or modulating their function. The cyanocycloheptyl group and the pyrazole ring are crucial for binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclohexyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide
- N-(1-cyanocyclooctyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide
- N-(1-cyanocyclopentyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide
Uniqueness
The uniqueness of N-(1-cyanocycloheptyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide lies in its seven-membered ring structure, which provides distinct steric and electronic properties compared to its six- or eight-membered ring analogs. This can result in different biological activities and binding affinities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-[2-[(4-methylpyrazol-1-yl)methyl]pyrrolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O/c1-16-11-21-24(12-16)13-17-7-6-10-23(17)14-18(25)22-19(15-20)8-4-2-3-5-9-19/h11-12,17H,2-10,13-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTIEEUHMPMRRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CCCN2CC(=O)NC3(CCCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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